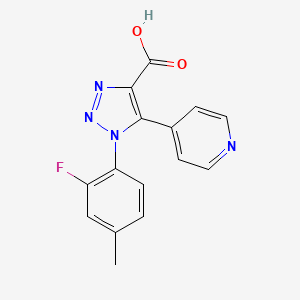

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H11FN4O2 and its molecular weight is 298.277. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Triazoles are recognized for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this specific triazole derivative, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula: C15H13FN4O2

- Molecular Weight: 298.27 g/mol

- CAS Number: 1351839-46-7

- InChI Key: DNNBAOFQBFMIEW-UHFFFAOYSA-N

The biological activity of triazole derivatives often stems from their ability to inhibit specific enzymes or receptors. For this compound, the presence of the pyridine and triazole moieties suggests potential interactions with various biological targets, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance.

- Receptor Modulation: It could modulate receptors linked to pain and inflammation, potentially offering analgesic or anti-inflammatory effects.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances lipophilicity, which may improve membrane penetration and increase antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. Notably, at a concentration of 50 µg/mL, it reduced TNF-α levels by approximately 44–60%, indicating a strong anti-inflammatory effect .

Comparative Analysis with Similar Compounds

A comparison with other triazole derivatives highlights the unique properties of this compound:

| Compound Name | Structure Variations | Biological Activity |

|---|---|---|

| 1-(3-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-triazole | Different fluorine position | Moderate antimicrobial activity |

| 1-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazole | Chlorine instead of fluorine | Increased cytotoxicity against cancer cells |

The substitution patterns on the triazole ring significantly influence the biological activity and pharmacokinetics of these compounds.

Case Studies

Several studies have documented the biological activities of triazoles:

- Antimicrobial Efficacy Study : A series of triazole derivatives were tested against bacterial strains. The results indicated that compounds with pyridine substituents exhibited enhanced antimicrobial properties compared to those lacking such groups .

- Inflammation Model : In an in vitro model using PBMCs stimulated with lipopolysaccharides (LPS), 1-(2-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-triazole demonstrated a significant reduction in cytokine production compared to control groups.

Properties

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-12(11(16)8-9)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNBAOFQBFMIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.